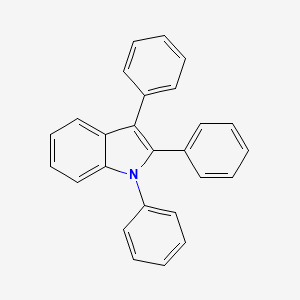

1,2,3-Triphenyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

54879-94-6 |

|---|---|

Molekularformel |

C26H19N |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

1,2,3-triphenylindole |

InChI |

InChI=1S/C26H19N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)27(22-16-8-3-9-17-22)26(25)21-14-6-2-7-15-21/h1-19H |

InChI-Schlüssel |

LJORNVMNGIQRQX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of 1,2,3 Triphenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 1,2,3-triphenyl-1H-indole provides crucial information about the number, environment, and connectivity of protons in the molecule. The chemical shift (δ) values are influenced by the electronic environment of the protons. libretexts.org Protons attached to aromatic rings typically resonate in the downfield region (higher ppm values) due to the deshielding effect of the ring current. libretexts.orgpressbooks.pub

In this compound, the protons on the three phenyl groups and the indole (B1671886) ring give rise to a complex multiplet in the aromatic region, typically observed between δ 7.0 and 8.0 ppm. The specific chemical shifts can vary slightly depending on the solvent used for the analysis. washington.edu The integration of these signals corresponds to the total number of aromatic protons. The proton attached to the nitrogen atom of the indole ring (N-H) often appears as a broad singlet at a higher chemical shift, and its exact position can be sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) |

| Indole N-H | Variable (often broad) | Singlet (s) |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. masterorganicchemistry.com Each unique carbon atom in this compound gives a distinct signal in the spectrum. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. libretexts.org

The aromatic carbons of the phenyl and indole rings typically resonate in the range of δ 110–150 ppm. Carbons in different positions within the rings (e.g., substituted vs. unsubstituted) will have slightly different chemical shifts. organicchemistrydata.org The carbons directly attached to the nitrogen atom (C2 and C7a of the indole ring) and the carbons at the points of phenyl substitution (C2 and C3) are particularly diagnostic.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic C-H Carbons | 110 - 130 |

| Aromatic Quaternary Carbons | 130 - 150 |

| C2 (Indole Ring) | ~135 |

| C3 (Indole Ring) | ~120 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FT-IR, probe the vibrational modes of molecules, providing information about the types of chemical bonds present. spectroscopyonline.com

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. A key feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp to medium band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.cz

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Note: The exact wavenumbers and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com The extensive conjugation in this compound, arising from the indole ring system and the three phenyl substituents, results in characteristic absorption bands.

The spectrum typically shows strong absorptions in the UV region, corresponding to π → π* electronic transitions within the aromatic system. uzh.ch The presence of the nitrogen heteroatom can also lead to n → π* transitions, although these are often weaker. researchgate.net The wavelength of maximum absorption (λmax) is a key parameter obtained from the UV-Vis spectrum. For similar indole derivatives, absorption maxima are often observed in the 200-400 nm range. researchgate.net

Table 4: Representative UV-Vis Absorption Data for Phenyl-Substituted Indoles

| Transition Type | Approximate λmax (nm) |

| π → π | 220 - 350 |

| n → π | > 300 (often weak) |

Note: The exact λmax values and molar absorptivities are dependent on the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of a small [M+1] peak is due to the natural abundance of the ¹³C isotope. savemyexams.com

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides valuable clues about the molecule's structure. libretexts.org For aromatic compounds, the molecular ion peak is often quite stable and thus intense. libretexts.org Fragmentation may involve the loss of phenyl groups or other small neutral molecules. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. tsijournals.com

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 359.15 (Calculated for C₂₆H₁₉N) |

| [M-C₆H₅]⁺ | Loss of a phenyl group | 282 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: The observed fragmentation pattern can vary depending on the ionization method and energy.

X-ray Diffraction Studies for Solid-State Architectures

Elucidation of Intermolecular Interactions in Crystalline States

The analysis of a crystal structure extends beyond the individual molecule to understand how molecules pack together in the solid state. This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions, which collectively define the supramolecular architecture.

In related indole structures, these interactions are frequently observed to be the dominant forces in the crystal packing. mdpi.comnih.gov For instance, in the crystal structure of one indole derivative, molecules were linked into a three-dimensional network by weak C—H⋯O and C—H⋯π interactions. nih.gov In another, N—H···O hydrogen bonds were responsible for forming chains of molecules. iucr.org These examples underscore the importance of such interactions in the solid-state assembly of indole-based compounds. A definitive analysis for this compound, however, awaits its crystallographic determination.

Theoretical and Computational Chemistry of 1,2,3 Triphenyl 1h Indole

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structures of molecules. scielo.org.za Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311+G(d,p) to analyze various molecular properties. researchgate.netnih.govsemanticscholar.org

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For indole (B1671886) derivatives, DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical calculations provide a detailed three-dimensional structure of the molecule at its lowest energy state. The optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comsapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comsapub.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. nih.gov This energy gap is also instrumental in determining the molecular electrical transport properties. sapub.org For instance, in some imidazole (B134444) derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com In other complex organic molecules, this gap can be around 4.59 eV. mdpi.com

The distribution of these orbitals provides insight into the sites of electron donation and acceptance. For many indole and imidazole derivatives, the HOMO is often localized over specific aromatic rings, while the LUMO may be distributed over other parts of the molecule, indicating the pathways for intramolecular charge transfer upon electronic excitation. mdpi.comresearchgate.net

Below is a table summarizing typical HOMO-LUMO energy values for related heterocyclic compounds, illustrating the range of energy gaps observed.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| Isoindole Derivative | - | - | 4.59 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. uni-muenchen.deniscpr.res.in Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. uni-muenchen.deniscpr.res.in Intermediate potentials are often shown in green. This visual representation is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov For example, in many nitrogen-containing heterocyclic compounds, the regions around the nitrogen atoms often exhibit a negative potential, making them likely sites for protonation. uni-muenchen.de

Vibrational Analysis via DFT

Theoretical vibrational analysis using DFT is a standard method to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies at the optimized geometry, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

These calculations are often performed using methods like B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better agreement with experimental data. researchgate.net For instance, the characteristic N-H stretching vibration in indole derivatives is typically observed in the range of 3220-3500 cm⁻¹. researchgate.net The C-H stretching vibrations in the aromatic portions of these molecules are generally found between 3000 and 3200 cm⁻¹. researchgate.net Comparing the computed vibrational spectra with experimental FT-IR and Raman spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. scielo.org.zaresearchgate.net

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and wavelengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. scielo.org.zasapub.org These calculations are typically performed on the ground-state optimized geometry. scielo.org.za The effect of solvents can also be incorporated into these simulations using models like the Polarizable Continuum Model (PCM), which often leads to results that are in better agreement with experimental spectra measured in solution. scielo.org.zasapub.orgnih.gov

The simulations can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, by analyzing the molecular orbitals involved. nih.gov For example, the main absorption band in many indole derivatives corresponds to a π-π* transition. The calculated absorption spectra can be compared with experimental data to validate the computational methodology and to interpret the electronic structure of the molecule. sapub.org Similarly, by optimizing the geometry of the first singlet excited state (S1), TD-DFT can be used to simulate fluorescence (emission) spectra. nih.gov

The following table provides an example of calculated UV-Vis absorption data for a related organic molecule, illustrating the type of information obtained from TD-DFT calculations.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 522.01 | 0.1519 | HOMO → LUMO (98%) |

| S0 → S2 | 405.85 | 0.3780 | HOMO → LUMO+1 (49%), HOMO-2 → LUMO (42%) |

| S0 → S3 | 342.90 | 0.2430 | HOMO-8 → LUMO, HOMO-2 → LUMO+1 |

Note: The data in the tables are representative examples from studies on related heterocyclic compounds and are intended to illustrate the concepts discussed.

Investigation of Excited State Properties

Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in elucidating the excited-state properties of complex organic molecules like 1,2,3-triphenyl-1H-indole. nih.govresearchgate.net These studies help in understanding the nature of electronic transitions, such as π → π* transitions, which are characteristic of such aromatic systems. nih.gov The investigation of excited-state dynamics reveals processes like electronic delocalization and localization, which occur on ultrafast timescales. For instance, in multi-branched triarylamine systems, which share structural similarities with the triphenyl indole core, electronic delocalization can occur within femtoseconds, followed by localization onto a single branch. nih.gov

The dipole moment of a molecule in its excited state is a critical parameter that influences its interaction with surrounding solvent molecules and its potential for nonlinear optical applications. researchgate.net Computational studies have shown that for many organic molecules, the excited-state dipole moment is significantly higher than the ground-state dipole moment, indicating a substantial redistribution of electron density upon excitation. researchgate.net This change in dipole moment is fundamental to understanding solvatochromic effects and the stability of the excited state.

The study of indole and its derivatives has shown that the relative energies of the lowest-lying singlet excited states, often labeled as ¹Lₐ and ¹Lₑ, are sensitive to the polarity of the environment. nih.gov The higher dipole moment of the ¹Lₐ state often leads to its stabilization in polar solvents. nih.gov While specific data for this compound is not extensively documented in the provided results, the general principles derived from studies on simpler indoles and triphenylamine (B166846) derivatives are applicable. nih.govcureusjournals.com

Table 1: Key Parameters in Excited State Analysis

| Parameter | Description | Significance |

|---|---|---|

| Excitation Energy | The energy difference between the ground state and an excited state. | Determines the absorption and emission wavelengths of the molecule. |

| Oscillator Strength | A dimensionless quantity that expresses the probability of a particular electronic transition. | Indicates the intensity of an absorption band. |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Changes in the dipole moment between the ground and excited states are crucial for NLO properties and solvatochromism. |

| Transition Dipole Moment | A vector quantity that determines the interaction of the molecule with an oscillating electric field. | Related to the intensity of spectroscopic transitions. |

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. nih.govrsc.org These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. nih.gov This information is invaluable for understanding reaction pathways, predicting product formation, and optimizing reaction conditions.

For indole derivatives, DFT calculations have been employed to study various reactions, including cycloadditions and amidations. cardiff.ac.ukresearchgate.net For example, in the reaction of 2H-azirines with arynes, which can lead to the formation of 1,2,3-triphenylindole as a minor product, quantum chemical calculations help to rationalize the observed product distribution by evaluating the stability of intermediates and the heights of activation barriers. acs.orgsemanticscholar.org

DFT studies can also predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most favorable route can be identified. researchgate.net For instance, in the context of indole synthesis, computational studies have been used to understand the role of catalysts and to explain why certain isomers are formed preferentially. cardiff.ac.ukacs.org The inclusion of solvent effects in these calculations can further improve the accuracy of the predictions. researchgate.net

Table 2: Common DFT Functionals and Basis Sets for Reaction Mechanism Studies

| Computational Method | Description |

|---|---|

| B3LYP | A popular hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. acs.orgrsc.org |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, often good for main-group thermochemistry and kinetics. cardiff.ac.uk |

| ωB97XD | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems with non-covalent interactions. cureusjournals.comresearchgate.net |

| 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy atoms, providing a good balance between accuracy and computational cost for many organic systems. researchgate.netacs.org |

| def2-TZVP | A triple-zeta valence basis set with polarization functions, offering higher accuracy than smaller basis sets. cardiff.ac.uk |

Computational Studies on Non-Linear Optical (NLO) Properties

The search for new materials with significant non-linear optical (NLO) properties is a major area of research, driven by their potential applications in photonics and optoelectronics. frontiersin.org Computational chemistry plays a crucial role in the design and screening of candidate NLO molecules. researchgate.net The key parameters that determine the NLO response of a molecule are its polarizability (α) and its first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

For organic molecules, a large NLO response is often associated with a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation. researchgate.net While this compound does not strictly follow this simple model, the extensive π-conjugation provided by the indole core and the three phenyl rings can lead to significant NLO properties.

Computational studies on triphenylamine and other multi-branched aromatic systems have shown that the arrangement and electronic nature of the substituent groups can have a profound impact on the NLO response. nih.govcureusjournals.com DFT calculations are routinely used to compute the polarizability and hyperpolarizability tensors of molecules. researchgate.netresearchgate.net These calculations can help to establish structure-property relationships and guide the synthesis of new materials with enhanced NLO properties. cureusjournals.com The computed values are often compared to a standard reference, such as urea, to gauge their potential. nih.gov

Table 3: Calculated NLO Properties of Representative Organic Molecules

| Molecule | Dipole Moment (Debye) | Polarizability (α, 10⁻²⁴ esu) | First Hyperpolarizability (β, 10⁻³⁰ esu) |

|---|---|---|---|

| Urea (reference) | - | - | ~0.37 |

| Pyrrole-substituted chromophore S3 cureusjournals.com | 3.78 | 97.23 | 189.455 |

Note: The values presented are from different studies and computational levels and are for illustrative purposes. Direct comparison requires consistent methodology.

Analysis of Thermochemical Parameters: Enthalpies of Formation

The enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. libretexts.orgmdp.edu.ar It is a crucial parameter for assessing the stability of a molecule and for understanding the energetics of chemical reactions.

Computational chemistry provides reliable methods for calculating enthalpies of formation, often through the use of isodesmic reactions. niscpr.res.in An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations, leading to more accurate results.

For indole and its derivatives, DFT calculations at levels like B3LYP/6-31G have been used to determine their enthalpies of formation. niscpr.res.in The calculated values can then be used to evaluate the relative stabilities of different isomers and substituted derivatives. niscpr.res.in While specific experimental or calculated enthalpy of formation data for this compound was not found in the provided search results, the methodologies are well-established and could be readily applied to this compound. niscpr.res.inacs.org

Table 4: Standard Enthalpies of Formation for Selected Indole Derivatives (Calculated)

| Compound | Enthalpy of Formation (kcal/mol) at B3LYP/6-31G |

|---|---|

| Indole | 37.2 |

| 4-Methyl-1H-indole | 29.09 |

| 4-Chloro-1H-indole | 29.33 |

| 1H-Indol-4-ol | -5.55 |

| 4-Nitro-1H-indole | 32.57 |

| 1H-Indol-4-ylamine | 33.4 |

Source: niscpr.res.in

Advanced Applications in Materials Science and Chemical Technologies

Role in Organic Electronic Materials

Indole (B1671886) derivatives, including 1,2,3-triphenyl-1H-indole, are increasingly explored for their utility in organic electronic materials due to their distinct electronic characteristics. smolecule.com The inherent properties of the indole framework contribute to efficient light absorption and charge transport, which are critical for the functionality of various electronic devices.

Potential in Organic Light-Emitting Diodes (OLEDs)

The optical properties of indole derivatives make them attractive for use in Organic Light-Emitting Diodes (OLEDs). uniss.it The introduction of a nitrogen-containing heterocycle like indole can effectively lower the LUMO and HOMO energy levels of a compound, a desirable characteristic for OLED materials. uniss.it Research into functionalized indoles has shown their potential as substituents in molecules designed for OLED applications. uniss.it For instance, derivatives of 2,3-diphenyl-1H-indole are utilized in the development of OLEDs to enhance their efficiency and brightness. chemimpex.com Furthermore, novel deep-blue emitters with a spiro-configured indolo[3,2,1-de]acridine structure have been developed, exhibiting ultrapure deep-blue emissions with very narrow full-width-at-half-maxima (FWHM) of just 18–19 nm. rsc.org These emitters demonstrate the potential of indole-based frameworks in creating highly efficient and stable deep-blue OLEDs. rsc.org

Contributions to Photovoltaic Devices

In the field of organic photovoltaics, indole derivatives have shown promise. nih.gov The indole framework's electronic properties are conducive to the effective absorption of light and the transport of charge within solar cells. Specifically, fused indole heterocycles have been employed as donors and π-spacers in the design of dyes for dye-sensitized solar cells (DSSCs). researchgate.net The planarity of these fused systems facilitates a more prominent intramolecular charge transfer (ICT) transition, which is advantageous for solar cell performance. researchgate.net Additionally, the nitrogen atom in the indole ring can be functionalized with alkyl chains to prevent dye aggregation, improve solubility, and reduce back electron transfer, thereby enhancing the efficiency of the device. researchgate.net Research has also explored the use of triphenylimidazole-based dyes with different architectures in conjunction with copper electrolytes in DSSCs, investigating how variations in the molecular structure impact photovoltaic performance. researchgate.net

Development of Fluorescent Probes and Chemical Sensors

Indole and its derivatives are recognized for their strong fluorescence emission in solution, making them excellent candidates for fluorescent probes in biochemical and electrochemical sensing. mdpi.comresearchgate.net Their inherent biocompatibility and essential roles in biological systems further enhance their suitability for these applications. nih.gov

pH-Sensing Applications

The nitrogen atom within the indole structure imparts a sensitivity to protons, leading to the development of indole-based pH sensors. mdpi.comchemicalbook.com Certain indole derivatives exhibit dramatic color and fluorescence changes in response to the protonation of nitrogen and oxygen-containing groups. researchgate.net This property has been harnessed to design colorimetric pH sensors and fluorescent papers that can detect changes in acidity. researchgate.net For example, a novel aggregation-induced emission luminogen (AIEgen) based on an indole derivative has been developed for the early detection of metal corrosion by sensing pH changes in epoxy coatings. researchgate.net

| Indole Derivative | Sensing Application | Detection Principle |

| 1,1,2-Trimethyl-1H-benzo[e]indole | Intracellular pH detection | Fluorescence change upon pH variation. chemicalbook.com |

| (E)-N-(1H-indazol-3-yl)-1-(4-(1,2,2-triphenylvinyl)phenyl)menthanimine (TPM) | Early detection of metal corrosion | Fluorescence 'Turn-On' in response to pH decrease. researchgate.net |

| Phenyl-based indole derivatives (PI, NI, TI, FI) | pH sensing in solution and acidic atmospheres | Colorimetric and fluorescence response to protonation. researchgate.net |

Integration into Chemical Logic Gates

The responsive fluorescence of certain indole derivatives to chemical inputs has enabled their integration into molecular logic gates. These systems can perform logical operations based on the presence or absence of specific chemical species. For instance, a 1,2,3-triazole-based chemosensor demonstrated a fluorescence OFF-ON-OFF switching mechanism in response to fluoride (B91410) and metal ions (Cu2+ and Zn2+), forming the basis for INH, IMP, and OR logic gates. nsf.govmdpi.com The ability to control fluorescence through chemical inputs allows for the construction of complex molecular-level computational devices. nsf.govmdpi.com

Utilization in Dye and Pigment Technologies

The indole scaffold is a core component in many metal-free organic dyes. chim.it The introduction of an indole derivative into a molecule can significantly alter its absorption properties, a key characteristic for dyes and pigments. chim.it Triphenylmethane dyes, a broad class of synthetic colorants, are classified based on the substitution patterns of their aromatic rings, which include amino and hydroxyl derivatives that determine the dye's color and application. sci-hub.st While monoaminotriphenylmethanes have limited value as dyes, di- and tri-amino derivatives are significant in the dye industry. sci-hub.st The versatility of the indole structure allows for the synthesis of a wide array of dyes with tailored properties for various applications, including textiles and printing inks. chim.itsci-hub.st

Catalytic Applications and Ligand Design

The indole framework is a prominent structural motif in the design of chiral ligands for asymmetric catalysis. The inherent planarity and rich electronic properties of the indole ring system, combined with the potential for substitution at various positions, allow for the creation of a diverse range of ligands that can effectively control the stereochemical outcome of a reaction.

Indole-Based Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Indole-based chiral heterocycles are recognized as a significant class of compounds for this purpose, finding application as chiral catalysts or ligands. acs.org The design of these ligands often focuses on creating a well-defined chiral environment around a metal center to induce high levels of enantioselectivity in catalytic transformations.

While direct catalytic applications of this compound as a ligand are not extensively documented in peer-reviewed literature, the principles of ligand design in asymmetric catalysis allow for speculation on its potential. The steric bulk imparted by the three phenyl groups at the 1, 2, and 3-positions would create a highly crowded and conformationally restricted environment. This steric hindrance could be advantageous in certain catalytic reactions where fine-tuning of the ligand's steric properties is crucial for achieving high stereoselectivity.

The synthesis of various indole-based chiral ligands has been a subject of extensive research. For instance, organocatalytic asymmetric cycloaddition and cyclization reactions have been employed to construct a wide array of indole-based chiral heterocyclic scaffolds with structural diversity and complexity. google.com These strategies have led to the development of potent chiral catalysts and ligands for various asymmetric reactions. acs.orggoogle.com

A notable example of indole-based ligand development is the synthesis of C₂-symmetric, spirocyclic compounds called SPINDOLEs, derived from the reaction of indole and acetone. mdpi.com These scaffolds have proven to be versatile and effective in promoting highly selective reactions. The modular nature of these indole-based ligands allows for systematic modification of their structure to optimize catalytic performance.

The following table provides an overview of different classes of indole-based ligands and their applications in asymmetric catalysis, highlighting the versatility of the indole scaffold.

| Ligand Class | Description | Application in Asymmetric Catalysis |

| SPINDOLEs | C₂-symmetric spirocyclic compounds derived from indole and acetone. mdpi.com | Used as organocatalysts or ligands in hydrogenation, allylic alkylation, hydroboration, and Michael addition reactions. mdpi.com |

| Bis(oxazolinyl)thiophenes | Chiral bidentate ligands used in metal-catalyzed reactions. | Employed in Cu(II)-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroolefins. researchgate.netrsc.org |

| Vinylindoles and Indolylmethanols | Versatile platform molecules for constructing diverse chiral heterocyclic scaffolds. google.com | Utilized in organocatalytic asymmetric cycloadditions, cyclizations, and addition reactions. google.com |

The potential of this compound as a precursor for more complex chiral ligands also warrants consideration. Functionalization of the phenyl rings or the indole core could lead to new ligand architectures with unique stereoelectronic properties.

Future Directions and Emerging Research Avenues for 1,2,3 Triphenyl 1h Indole

Development of Novel and Sustainable Synthetic Routes

Key areas of development include:

One-Pot, Multicomponent Reactions: These reactions, which combine multiple starting materials in a single step to form complex products, are highly desirable for their efficiency. ijcce.ac.irresearchgate.net Research into novel catalytic systems, such as the use of glacial acetic acid or amino acids, can lead to high-yield, one-pot syntheses of functionalized triphenylindoles and related imidazole-indole hybrids. researchgate.net

Catalyst Innovation: The exploration of novel catalysts, including biocatalysts like enzymes, organocatalysts, and nanocatalysts (e.g., TiO2 nanoparticles), is a promising avenue. ijsetpub.comunito.it These catalysts can offer higher selectivity, milder reaction conditions, and the potential for reuse, aligning with the principles of sustainable chemistry. unito.it For instance, metal-free synthesis techniques for related nitrogen-containing heterocycles like 1,2,3-triazoles are being explored to address economic and environmental concerns. mdpi.com

Flow Chemistry: Continuous flow processes provide precise control over reaction parameters, leading to reduced waste and enhanced safety, making them an attractive alternative to traditional batch synthesis for producing indole (B1671886) derivatives. ijsetpub.com

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of 1,2,3-triphenyl-1H-indole derivatives, particularly their conformational changes and excited-state dynamics, is crucial for optimizing their performance in various applications. Future research will increasingly rely on sophisticated characterization techniques to probe these processes in real-time.

Emerging techniques and their applications include:

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can elucidate the lifetimes and pathways of excited states, providing critical insights into the mechanisms of fluorescence and intersystem crossing.

Single-Molecule Spectroscopy: This technique allows for the study of individual molecules, revealing heterogeneities in their photophysical properties that are often obscured in ensemble measurements. This can be particularly valuable for understanding the behavior of these compounds in complex environments like biological systems or solid-state devices.

Advanced X-ray Diffraction: Single-crystal X-ray diffraction will continue to be essential for determining the solid-state structures of new derivatives. researchgate.net This information is vital for understanding structure-property relationships, particularly how molecular packing influences solid-state emission properties. researchgate.netmdpi.com

Rational Design of Derivatives for Enhanced Photophysical Performance

The rational design of new this compound derivatives with tailored photophysical properties is a major thrust of future research. By strategically modifying the molecular structure, researchers can fine-tune properties such as absorption and emission wavelengths, quantum yields, and sensitivity to environmental stimuli.

Key design strategies include:

Donor-π-Acceptor (D-π-A) Architectures: The D-π-A concept is a powerful strategy for designing molecules with strong intramolecular charge transfer (ICT) character, which is often associated with desirable photophysical properties like large Stokes shifts and solvatochromism. mdpi.com Future work will involve exploring new donor and acceptor moieties to further modulate these properties.

Aggregation-Induced Emission (AIE): Many indole derivatives exhibit AIE, where aggregation leads to enhanced fluorescence. researchgate.net Designing new AIE-active molecules by introducing rotor-like groups, such as the triphenylvinyl moiety, can lead to highly emissive materials in the solid state, which are valuable for applications like organic light-emitting diodes (OLEDs). researchgate.net

Functionalization for Specific Applications: Future designs will focus on incorporating specific functional groups to impart desired functionalities. For example, introducing chelating groups can create fluorescent sensors for metal ions, while attaching biocompatible moieties can facilitate their use in bioimaging.

Computational Predictions for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of new molecules before their synthesis. researchgate.net This approach saves significant time and resources by allowing for the in-silico screening of large libraries of virtual compounds.

Future computational efforts will focus on:

Accurate Prediction of Photophysical Properties: Improving the accuracy of computational methods for predicting absorption and emission spectra, quantum yields, and excited-state lifetimes is an ongoing challenge. The development and application of more advanced theoretical models will be crucial.

Modeling of Dynamic Processes: Simulating the dynamic behavior of these molecules, including conformational changes and interactions with their environment (e.g., solvents or biological macromolecules), will provide deeper insights into their function.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies can establish mathematical relationships between the molecular structure and the observed properties. worldscientific.com This can guide the rational design of new derivatives with optimized performance for specific applications, such as drug-like properties or enhanced light-harvesting capabilities in solar cells. researchgate.netnih.gov

Integration into Multifunctional Materials

A major future direction for this compound research is its integration into advanced multifunctional materials. The unique combination of electronic, optical, and, in some derivatives, biological properties makes this scaffold highly versatile.

Potential applications in multifunctional materials include:

Organic Electronics: Triphenylindole derivatives are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their high thermal stability and tunable electronic properties are key advantages.

Chemosensors and Biosensors: The sensitivity of the fluorescence of many indole derivatives to their local environment makes them excellent candidates for the development of chemical and biological sensors. For example, they can be designed to detect specific ions, pH changes, or biomolecules. mdpi.com

Theranostics: In medicine, there is growing interest in "theranostic" agents that combine therapeutic and diagnostic capabilities. Triphenylindole derivatives with both cytotoxic and fluorescent properties could potentially be developed for simultaneous cancer imaging and therapy.

Conducting Polymers: The indole nucleus can be incorporated into copolymers to create materials with tailored redox potentials, optical band gaps, and conductivity for applications in energy storage and electrochromic devices. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1,2,3-triphenyl-1H-indole, and how do they compare in terms of yield and scalability?

Methodological Answer: this compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions or electrophilic substitution strategies. For example:

- Palladium/Rhodium-mediated methods (e.g., Suzuki-Miyaura coupling) enable regioselective aryl group introduction at specific positions of the indole core .

- Electrophilic substitution on pre-functionalized indoles (e.g., 2-phenylindole derivatives) allows sequential phenyl group addition under acidic or Friedel-Crafts conditions .

- Multi-step condensation involving indole precursors and aryl halides/boronic acids is often employed for controlled substitution patterns.

Key Considerations:

- Yields vary (50–85%) depending on steric hindrance and electronic effects of substituents.

- Scalability is limited by catalyst cost (e.g., Pd-based systems) and purification challenges.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates (H335 hazard) .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance in this compound synthesis?

Methodological Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .

- Catalyst Tuning: Bulky ligands (e.g., XPhos) improve selectivity in Pd-catalyzed couplings .

- Temperature Control: Gradual heating (60–80°C) minimizes decomposition of sterically crowded intermediates .

- Microwave-assisted Synthesis: Accelerates reaction rates, reducing side-product formation .

Q. How do substituent electronic effects influence the reactivity of this compound in further functionalization?

Methodological Answer:

- Electron-donating groups (EDGs): Activate the indole core for electrophilic substitution at the 4- or 5-positions (e.g., methoxy groups enhance regioselectivity) .

- Electron-withdrawing groups (EWGs): Direct nucleophilic attacks to the 2- or 3-positions via deactivation .

- Steric Effects: Ortho-substituted phenyl groups hinder reactivity at adjacent positions, requiring forced conditions (e.g., high-pressure catalysis) .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Cross-Verification: Compare H NMR, C NMR, and HRMS with computational predictions (e.g., DFT calculations) .

- Crystallographic Validation: Use single-crystal X-ray diffraction to resolve ambiguous stereochemistry .

- Isotopic Labeling: Trace reaction pathways to identify unexpected byproducts (e.g., N-labeled intermediates) .

Q. What role does this compound play in medicinal chemistry, and how are SAR studies designed for this scaffold?

Methodological Answer:

Q. How can open-data principles be applied to this compound research while ensuring compliance with data privacy standards?

Methodological Answer:

- Anonymization: Remove identifiers from datasets (e.g., raw NMR files) before sharing .

- Metadata Tagging: Include experimental parameters (e.g., solvent, temperature) for reproducibility .

- Ethical Compliance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and consult institutional data protection offices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.